N-(2-bromophenyl)-2-((oxo-8-(thiophen-2-yl)dihydropyrazolo[1,5-d][1,2,4]triazin-2-yl)thio)acetamide
Description
N-(2-bromophenyl)-2-((oxo-8-(thiophen-2-yl)dihydropyrazolo[1,5-d][1,2,4]triazin-2-yl)thio)acetamide is a heterocyclic compound featuring a pyrazolo[1,5-d][1,2,4]triazine core substituted with a thiophene moiety at position 8 and a 2-bromophenylacetamide group via a thioether linkage. This structure combines electron-deficient aromatic systems (pyrazolotriazine, bromophenyl) with sulfur-containing groups, which are often associated with enhanced pharmacokinetic properties and target binding in medicinal chemistry. The compound’s design likely aims to optimize interactions with biological targets through hydrogen bonding (via acetamide and triazinone groups) and π-π stacking (via aromatic substituents) .
Properties
IUPAC Name |
N-(2-bromophenyl)-2-[(4-oxo-2-thiophen-2-yl-5H-pyrazolo[1,5-d][1,2,4]triazin-7-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrN5O2S2/c18-10-4-1-2-5-11(10)19-15(24)9-27-17-21-20-16(25)13-8-12(22-23(13)17)14-6-3-7-26-14/h1-8H,9H2,(H,19,24)(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTPKEYIOFCRVBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CSC2=NNC(=O)C3=CC(=NN32)C4=CC=CS4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrN5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-bromophenyl)-2-((oxo-8-(thiophen-2-yl)dihydropyrazolo[1,5-d][1,2,4]triazin-2-yl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its complex structure and potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The chemical formula of this compound reflects its intricate design, featuring a bromophenyl group and a thiophene-substituted pyrazolo-triazine moiety. The presence of these functional groups suggests various pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₃BrN₄O₂S |
| Molecular Weight | 368.25 g/mol |
| Solubility | Soluble in DMSO and DMF |
| Melting Point | Not determined |
Antimicrobial Activity
Recent studies have indicated that compounds with similar structural features exhibit notable antimicrobial properties. For instance, derivatives of thiophene and pyrazole have shown effectiveness against various bacterial strains including Escherichia coli and Staphylococcus aureus . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Potential
The anticancer activity of related compounds has been documented extensively. For example, certain pyrazolo[1,5-a]pyrimidine derivatives have demonstrated selective cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer) . The proposed mechanism includes the inhibition of specific kinases involved in cell proliferation.
Enzyme Inhibition
Compounds similar to this compound are also being studied for their ability to inhibit enzymes such as matrix metalloproteinases (MMPs), which play a role in tumor invasion and metastasis . This inhibition could lead to reduced tumor growth in vivo.
Case Studies
Several case studies highlight the biological efficacy of compounds with similar structures:
- Case Study 1: Antimicrobial Efficacy
- Case Study 2: Anticancer Activity
- Case Study 3: Enzyme Inhibition
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
The target compound belongs to a family of pyrazolotriazine-thioacetamide derivatives. Key analogs and their structural distinctions are summarized below:
Key Observations:
- Substituent Impact: The 2-bromophenyl group in the target compound increases molecular weight and lipophilicity compared to analogs with methoxy or acetyl substituents. Bromine’s electronegativity may also influence binding to hydrophobic pockets in target proteins.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
